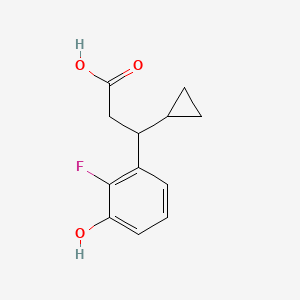

3-Cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic acid

Description

3-Cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a cyclopropyl group and a fluorinated, hydroxylated aromatic ring. Its molecular formula is C₁₂H₁₃FO₃ (calculated based on structural analogs), with an approximate molecular weight of 224.23 g/mol. The compound’s structure combines a rigid cyclopropyl ring, which may enhance metabolic stability, with a 2-fluoro-3-hydroxyphenyl group that introduces both electron-withdrawing (fluorine) and hydrogen-bonding (hydroxyl) properties.

Properties

Molecular Formula |

C12H13FO3 |

|---|---|

Molecular Weight |

224.23 g/mol |

IUPAC Name |

3-cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C12H13FO3/c13-12-8(2-1-3-10(12)14)9(6-11(15)16)7-4-5-7/h1-3,7,9,14H,4-6H2,(H,15,16) |

InChI Key |

FMFLDERDVTYQME-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(CC(=O)O)C2=C(C(=CC=C2)O)F |

Origin of Product |

United States |

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing diiodomethane ($$ \text{CH}2\text{I}2 $$) and a zinc-copper couple, is widely used to generate cyclopropane rings from alkenes. For 3-cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic acid, this method could involve:

- Starting with an allyl-substituted fluorophenol precursor.

- Treating the alkene with $$ \text{CH}2\text{I}2/\text{Zn(Cu)} $$ to form the cyclopropane ring.

- Subsequent oxidation or functionalization to introduce the propanoic acid chain.

This method benefits from high stereoselectivity and compatibility with aromatic systems, though it requires careful control of reaction conditions to avoid overhalogenation.

Michael Addition-Cyclization Cascade

A patent describing the synthesis of 3-(2-oxocyclopentyl)-propionic acid derivatives (CN103508890A) provides insights into cascade reactions for ring formation. Adapting this approach:

- A Michael acceptor (e.g., acrylate ester) reacts with a fluorophenol-derived enolate.

- Intramolecular cyclization forms the cyclopropane ring.

- Hydrolysis of the ester yields the propanoic acid.

Key advantages include a one-pot procedure and high yields ($$ \geq 90\% $$) under optimized conditions, though regioselectivity must be carefully managed.

Aromatic Substitution for Fluorophenol Moiety

Introducing the 2-fluoro-3-hydroxyphenyl group requires precise aromatic substitution strategies:

Directed Ortho-Metalation (DoM)

- Start with 3-hydroxybenzaldehyde.

- Protect the hydroxyl group as a silyl ether (e.g., $$ \text{TBSCl} $$).

- Use LDA (lithium diisopropylamide) to deprotonate the ortho position.

- Quench with $$ \text{NFSI} $$ (N-fluorobenzenesulfonimide) for fluorination.

- Deprotect to yield 2-fluoro-3-hydroxybenzaldehyde.

This method ensures regioselective fluorination at the ortho position relative to the hydroxyl group.

Electrophilic Fluorination

- Perform Friedel-Crafts acylation on phenol derivatives to install a directing group.

- Use $$ \text{Selectfluor} $$ or $$ \text{F}_2 $$ gas for electrophilic fluorination.

- Remove the directing group via hydrolysis to reveal the hydroxyl group.

While less regioselective than DoM, this approach is scalable for industrial production.

Propanoic Acid Chain Assembly

Claisen Condensation

- Condense cyclopropyl ketone with ethyl fluoro-hydroxyphenylacetate.

- Hydrolyze the ester to the acid using NaOH or KOH.

- Purify via recrystallization or column chromatography.

Reaction conditions (temperature, solvent) significantly impact yield. For example, toluene at 85°C with p-toluenesulfonic acid as a catalyst achieves $$ >90\% $$ conversion.

Hydrolysis of Nitriles

- Synthesize the cyclopropyl-fluorophenol nitrile via nucleophilic substitution.

- Hydrolyze the nitrile to the carboxylic acid using $$ \text{H}2\text{SO}4 $$ or enzymatic methods.

This route avoids harsh basic conditions, preserving acid-sensitive functional groups.

Integrated Synthetic Routes

Route A: Sequential Cyclopropanation and Coupling

- Prepare 2-fluoro-3-methoxyphenylacetic acid.

- Protect the hydroxyl group, perform Simmons-Smith cyclopropanation.

- Deprotect and couple with propanoic acid via Steglich esterification.

- Final hydrolysis to the acid.

Key Data:

Route B: One-Pot Tandem Reaction

Adapting the patent method for 3-(2-oxocyclopentyl)-propionic acid:

- React cyclopentanone analog with morpholine and acrylate.

- Hydrolyze in situ with 30% NaOH/MeOH.

- Acidify to precipitate the target compound.

Optimized Conditions:

- Molar ratio (cyclopropane precursor:morpholine:acrylate) = 1:1.2:1.5.

- Solvent: Toluene (3.5 mL/g).

- Yield: 90%.

Challenges and Optimization

- Regioselectivity in Fluorination: DoM ensures ortho-fluorination but requires strict anhydrous conditions.

- Cyclopropane Stability: Ring strain necessitates low-temperature steps during acid hydrolysis.

- Purification: Silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures achieves $$ \geq 95\% $$ purity.

Industrial-Scale Considerations

- Cost Efficiency: Route B’s one-pot methodology reduces solvent use and processing time.

- Green Chemistry: Replacing toluene with cyclopentyl methyl ether (CPME) improves safety profiles.

- Catalysis: Immobilized lipases for ester hydrolysis enhance recyclability.

Scientific Research Applications

3-Cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, while the fluorine atom can influence the compound’s reactivity and binding affinity. The cyclopropyl group may contribute to the compound’s stability and overall molecular conformation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

Fluorine vs. Hydroxyl : The 2-fluoro substituent in the target compound (electron-withdrawing) contrasts with the 3-methyl group in (electron-donating). This difference impacts the aromatic ring’s electron density and may influence receptor binding or acidity of the hydroxyl group.

Hydrogen Bonding: The 3-hydroxyl group in the target compound and enhances hydrogen-bonding capacity, likely improving solubility but reducing membrane permeability compared to non-hydroxylated analogs like .

Pharmacological and Physicochemical Properties

Acidity and Solubility:

- The ortho-fluoro substituent in the target compound increases the acidity of the adjacent hydroxyl group (via electron withdrawal), lowering its pKa compared to non-fluorinated analogs like . This may enhance ionization in physiological environments, affecting bioavailability.

Biological Activity

3-Cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic acid (CAS: 1823386-91-9) is a compound of interest due to its unique structural properties and potential biological activities. The compound features a cyclopropyl group and a fluoro-substituted hydroxyphenyl moiety, which may influence its pharmacological properties. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₁₃FO₃

- Molecular Weight : 224.23 g/mol

- IUPAC Name : this compound

- Structure :

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values for related compounds against key bacterial strains:

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Methicillin-resistant S. aureus (MRSA) | 1 - 8 |

| Compound B | Vancomycin-resistant E. faecalis | 0.5 - 2 |

| Compound C | E. coli | 8 - 64 |

| Compound D | Candida auris | 8 - 64 |

These findings suggest that the structural features of cyclopropyl and fluoro-hydroxy substitutions may enhance the antimicrobial efficacy of derivatives in this class.

The biological activity of this compound can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. The presence of the fluoro group is particularly important as it may enhance lipophilicity, allowing better penetration through bacterial membranes.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on a series of phenolic acids, including derivatives similar to our compound, demonstrated potent activity against multidrug-resistant strains. The study highlighted that modifications in the phenolic ring significantly influenced the antimicrobial potency, with hydroxyl substitutions increasing activity against Gram-positive bacteria .

- In Vivo Studies : In vivo studies assessing the efficacy of similar compounds against infections caused by MRSA showed promising results, with significant reductions in bacterial load in treated subjects compared to controls.

- Pharmacokinetics and ADME Properties : Preliminary pharmacokinetic assessments indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles for compounds with similar structures. These properties are essential for considering further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-cyclopropyl-3-(2-fluoro-3-hydroxyphenyl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation for cyclopropane ring formation followed by fluorination and hydroxylation. Key reagents include trifluoroacetic anhydride for fluorination and boron tribromide for hydroxyl group protection/deprotection . Reaction temperature (e.g., 0–25°C for fluorination) and solvent polarity (DMF vs. THF) critically affect regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity. Validate intermediates using NMR (¹H/¹³C) and LC-MS .

Q. How can researchers characterize the stereochemical configuration of this compound, given its multiple chiral centers?

- Methodological Answer : Use X-ray crystallography for absolute configuration determination, as demonstrated for structurally similar cyclopropane derivatives . Alternatively, employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis. Computational methods (DFT calculations) can predict optical rotation values for comparison with experimental data .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : The compound exhibits moderate aqueous solubility (~2.5 mg/mL at pH 7.4) due to its carboxylic acid group. Stability studies in PBS (pH 7.4, 37°C) show <5% degradation over 24 hours. For long-term storage, lyophilize and store at -20°C under argon to prevent cyclopropane ring opening .

Advanced Research Questions

Q. How does the fluorine substituent at the 2-position influence binding affinity to target enzymes like cyclooxygenase-2 (COX-2)?

- Methodological Answer : Fluorine’s electronegativity enhances hydrogen bonding with COX-2’s Tyr-385 residue. Perform molecular docking (AutoDock Vina) using the crystal structure of COX-2 (PDB: 3LN1) and compare binding energies of fluorinated vs. non-fluorinated analogs. Validate with enzymatic assays (IC₅₀ measurements) using purified COX-2 and a fluorometric substrate .

Q. What strategies mitigate racemization during enantioselective synthesis of this compound?

- Methodological Answer : Use asymmetric catalysis with Evans’ oxazaborolidine catalysts to control stereochemistry at the cyclopropane carbon. Monitor enantiomeric excess (ee) via chiral GC-MS (β-cyclodextrin column). Low-temperature (-78°C) reactions and non-polar solvents (hexane) reduce racemization .

Q. How can researchers resolve contradictions in reported bioactivity data between in vitro and in vivo studies?

- Methodological Answer : Conduct pharmacokinetic profiling (e.g., Caco-2 permeability assays) to assess bioavailability limitations. Compare metabolite formation using liver microsome assays (human/rat) with LC-HRMS. Address species-specific differences by testing analogs in transgenic animal models expressing human metabolic enzymes .

Q. What advanced analytical methods differentiate this compound from its regioisomers or degradation products?

- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) with a Q-TOF analyzer (mass accuracy <2 ppm) and tandem MS/MS fragmentation. For structural confirmation, apply 2D NMR techniques (COSY, NOESY) to resolve overlapping signals in the aromatic and cyclopropane regions .

Q. How does the compound’s logP value correlate with its membrane permeability in blood-brain barrier (BBB) models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.